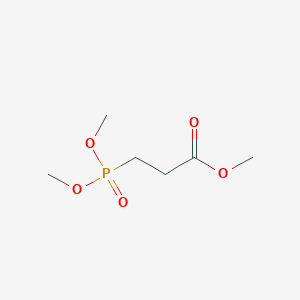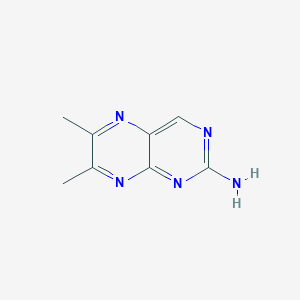![molecular formula C8H15N3O B098665 [(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea CAS No. 16983-60-1](/img/structure/B98665.png)
[(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea is an organic compound with the molecular formula C8H15N3O It is a derivative of 3-Penten-2-one, 3,4-dimethyl-, where the carbonyl group has been converted into a semicarbazone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea typically involves the reaction of 3-Penten-2-one, 3,4-dimethyl- with semicarbazide hydrochloride in the presence of a base. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the semicarbazone group back to the original carbonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the semicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: 3-Penten-2-one, 3,4-dimethyl-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of [(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea involves its interaction with specific molecular targets. The semicarbazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Penten-2-one, 3,4-dimethyl-: The parent compound without the semicarbazone group.
3-Methyl-3-penten-2-one: An isomer with a different substitution pattern.
3,4-Dimethyl-3-pentene-2-one: Another isomer with a different double bond position.
Uniqueness
[(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea is unique due to the presence of the semicarbazone group, which imparts distinct chemical and biological properties. This group allows the compound to form stable complexes with metal ions and participate in specific chemical reactions that are not possible with its parent compound or other isomers.
Propiedades
Número CAS |
16983-60-1 |
|---|---|
Fórmula molecular |
C8H15N3O |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
[(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea |
InChI |
InChI=1S/C8H15N3O/c1-5(2)6(3)7(4)10-11-8(9)12/h1-4H3,(H3,9,11,12)/b10-7+ |
Clave InChI |
BEIIASFSBPBBLX-JXMROGBWSA-N |
SMILES |
CC(=C(C)C(=NNC(=O)N)C)C |
SMILES isomérico |
CC(=C(C)/C(=N/NC(=O)N)/C)C |
SMILES canónico |
CC(=C(C)C(=NNC(=O)N)C)C |
Key on ui other cas no. |
16983-60-1 |
Sinónimos |
3,4-Dimethyl-3-penten-2-one semicarbazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















